Cbz Orthogonal Stability: Advantage Over Boc Protection
The Cbz group of benzyl 2,7‑diazaspiro[3.5]nonane‑2‑carboxylate hydrochloride is stable to the acidic conditions required for Boc removal (e.g., TFA or HCl/dioxane) and is cleaved orthogonally by hydrogenolysis or strong acids . In contrast, tert‑butyl 2,7‑diazaspiro[3.5]nonane‑2‑carboxylate (Boc‑protected analog) is acid‑labile and cannot survive acidic steps that the Cbz group tolerates . This orthogonal stability difference translates to a distinct deprotection pH profile: Boc cleavage requires pH < 2, whereas Cbz remains intact under these conditions and requires hydrogenation or HBr/AcOH [1].
Boc analog: acid-labile (cleaved by TFA, HCl).
Free base: predicted logS -0.47 (ChemAxon), ~100 g/L.
Diazabicyclo[4.3.0]nonane analog: Ki S1R 13 nM, selectivity 7.8-fold.
Lead B2: favorable oral PK reported, attributed in part to rigid core.
| Evidence Dimension | Protecting group orthogonal stability |
|---|---|
| Target Compound Data | Cbz group stable to TFA, HCl/dioxane; cleaved by H2/Pd-C or HBr/AcOH |
| Comparator Or Baseline | tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (Boc analog): acid‑labile (cleaved by TFA, HCl) |
| Quantified Difference | Orthogonal deprotection compatibility: Cbz survives pH < 2 conditions that cleave Boc |
| Conditions | Standard peptide/small molecule synthetic protocols |
Why This Matters
Enables sequential deprotection and functionalization of poly‑amine scaffolds without protecting group conflict, a critical selection criterion for multi‑step medicinal chemistry campaigns.
- [1] Greene TW, Wuts PGM. Protective Groups in Organic Synthesis. 3rd ed. John Wiley & Sons; 1999. pp. 503-550, 627-659. View Source
